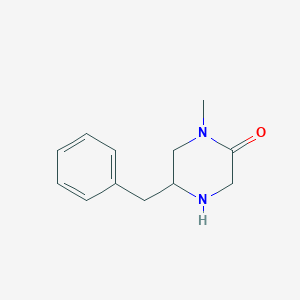

5-Benzyl-1-methylpiperazin-2-one

Description

Historical Trajectory of Piperazin-2-one (B30754) Derivative Research

The journey of piperazine (B1678402) and its derivatives in the scientific realm began with the discovery of piperazine itself, initially recognized for its anthelmintic properties. The structural simplicity and synthetic tractability of the piperazine ring have made it a versatile building block in medicinal chemistry. Over the decades, research has expanded to a wide array of piperazine derivatives, including the piperazin-2-one scaffold. Early investigations into piperazin-2-ones were often centered on their synthesis and the exploration of their fundamental chemical properties. As synthetic methodologies became more sophisticated, so did the ability to create a diverse library of substituted piperazin-2-ones, paving the way for systematic biological evaluation.

Strategic Importance of the Piperazin-2-one Scaffold in Contemporary Medicinal Chemistry

The piperazin-2-one moiety is considered a "privileged scaffold" in medicinal chemistry. This term is bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs. The strategic importance of the piperazin-2-one scaffold lies in its unique combination of structural features. The presence of both amide and amine functionalities within a constrained cyclic system allows for a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.

The inherent structural rigidity of the piperazin-2-one ring, compared to its more flexible piperazine counterpart, can lead to improved binding affinity and selectivity for target proteins. Furthermore, the scaffold allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. Piperazin-2-one derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, antivirals, and central nervous system modulators. For instance, certain trisubstituted piperazin-2-one derivatives have shown inhibitory activity against adenovirus replication.

Foundational Rationale for the Academic Investigation of 5-Benzyl-1-methylpiperazin-2-one

The academic investigation of a specific molecule like this compound is typically driven by a hypothesis-based approach, building upon existing knowledge of related compounds. The rationale for its study can be dissected into several key aspects:

Structural Analogy to Bioactive Molecules: The presence of a benzyl (B1604629) group is a common feature in many biologically active compounds, often contributing to hydrophobic interactions with target proteins. The combination of a benzyl moiety with the piperazin-2-one core presents an interesting structural motif for exploring new pharmacological activities.

Exploring Structure-Activity Relationships (SAR): The synthesis and evaluation of this compound would be a logical step in a broader research program aimed at understanding the SAR of substituted piperazin-2-ones. By systematically modifying the substituents on the piperazin-2-one ring, researchers can elucidate the structural requirements for a desired biological effect. For example, studies on related benzylpiperazine derivatives have explored their potential as selective binders for various receptors. nih.gov

Probing Specific Biological Targets: Based on the known activities of similar compounds, the investigation of this compound could be aimed at specific biological targets. For instance, if other benzyl-substituted piperazinones have shown affinity for a particular enzyme or receptor, it would be logical to test this compound for similar activity.

Defining the Scope and Academic Objectives of Research on this compound

The academic objectives for the research of this compound would likely encompass the following:

Development of an Efficient Synthetic Route: A primary objective would be to establish a reliable and scalable method for the synthesis of this compound. This would involve exploring different synthetic strategies and optimizing reaction conditions to achieve a good yield and purity. General methods for synthesizing piperazin-2-one derivatives often involve multi-step sequences. thieme-connect.com

Comprehensive Physicochemical Characterization: Once synthesized, the compound would need to be thoroughly characterized using various analytical techniques. This would include determining its molecular structure and purity through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Preliminary Biological Screening: A key objective would be to subject the compound to a battery of in vitro biological assays to identify any potential pharmacological activity. The choice of assays would be guided by the research rationale, targeting specific pathways or disease models.

Investigation of Structure-Activity Relationships: In conjunction with the synthesis of other related analogues, the biological data obtained for this compound would contribute to a broader understanding of how structural modifications influence biological activity.

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14-9-11(13-8-12(14)15)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDJPULYWQWHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276183 | |

| Record name | 1-Methyl-5-(phenylmethyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-59-2 | |

| Record name | 1-Methyl-5-(phenylmethyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(phenylmethyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1-methylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Benzyl 1 Methylpiperazin 2 One and Congeners

Established Synthetic Pathways for 5-Benzyl-1-methylpiperazin-2-one

Traditional routes to piperazin-2-ones often involve multi-step sequences that are now being complemented or replaced by more convergent and efficient methods.

A retrosynthetic analysis of this compound suggests several logical disconnections to identify key starting materials. The primary disconnection is typically across the amide bond within the piperazinone ring, leading back to an N-substituted ethylenediamine (B42938) precursor. A further disconnection of the remaining C-N bonds points to key intermediates.

A plausible retrosynthetic pathway is as follows:

Disconnection 1 (Amide bond): The cyclic amide can be opened to reveal a linear amino acid precursor. This suggests that the cyclization of an appropriately substituted N-(2-aminoethyl)amino acid derivative is a key final step.

Disconnection 2 (C-N bonds): Breaking down the acyclic precursor further points to fundamental building blocks. One potential set of key intermediates would be N-methylethylenediamine and a phenylalanine derivative (such as phenylpyruvic acid or its ester). Another pathway could involve the reaction between benzylamine , a glyoxal (B1671930) derivative , and methylamine through a series of condensation and reduction steps.

A common synthetic strategy involves the reaction of piperazine (B1678402) with benzyl (B1604629) chloride to form 1-benzylpiperazine (B3395278), which can then undergo further modifications. orgsyn.org However, for the specific target with substitution at the 5-position, building the ring from acyclic precursors is more common.

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like piperazin-2-ones in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example used in this context. organic-chemistry.org

A modified "split-Ugi" methodology is particularly suitable for constructing the piperazine core from a bis-secondary diamine. nih.gov This approach allows for the regioselective desymmetrization of the piperazine scaffold in one step, avoiding the need for protecting groups. nih.gov For instance, a reaction between an amine, an aldehyde, a carboxylic acid, and an isocyanide can rapidly generate a diverse library of piperazine-based compounds. organic-chemistry.orgnih.gov While often used for 1,4-disubstituted piperazines, these principles can be adapted to synthesize piperazin-2-one (B30754) structures by choosing appropriate starting materials, such as α-amino acids or their derivatives. organic-chemistry.org

Innovations in this compound Synthesis

Recent advancements have focused on developing catalytic and enantioselective methods to produce chiral piperazin-2-ones, which are highly valuable in drug discovery.

The development of asymmetric catalytic methods to synthesize chiral piperazin-2-ones is a significant area of research. dicp.ac.cn Two leading strategies have emerged:

Palladium-Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of pyrazin-2-ol precursors using a chiral palladium catalyst. dicp.ac.cnrsc.org This process can achieve excellent diastereoselectivities and enantioselectivities, providing a direct route to chiral disubstituted piperazin-2-ones. rsc.org

Palladium-Catalyzed Asymmetric Allylic Alkylation: This powerful technique allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess. nih.govthieme-connect.com The reaction typically involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one substrates using a chiral palladium catalyst, often derived from a PHOX ligand. nih.govnih.gov This approach has been successfully used to create libraries of highly enantioenriched piperazinone products. thieme-connect.comnih.gov

| Method | Catalyst System | Substrate Type | Reported Efficiency | Reference |

| Asymmetric Hydrogenation | Palladium complex with chiral ligand | Pyrazin-2-ols | High yields and up to 90% ee | dicp.ac.cn |

| Asymmetric Allylic Alkylation | [Pd2(pmdba)3] with chiral PHOX ligand | N-protected piperazin-2-one enolates | Good yields (up to 99%) and excellent enantioselectivities (up to 98% ee) | thieme-connect.com |

Catalytic methods are central to the modern synthesis of benzylpiperazin-2-one derivatives. Palladium catalysis is particularly prominent. In the asymmetric allylic alkylation, a palladium catalyst facilitates the formation of a chiral center at the α-position of the piperazinone ring. nih.gov This method is versatile and can accommodate a variety of substituents, making it suitable for producing complex structures. thieme-connect.comnih.gov

Furthermore, amide coupling reactions, often catalyzed by activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are crucial for constructing the piperazinone ring from acyclic precursors or for attaching side chains. mdpi.commdpi.com These catalytic coupling methods are fundamental in the synthesis of medicinally important molecules containing the piperazine scaffold. mdpi.com

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. This typically involves a systematic study of several parameters using Design of Experiment (DoE) methodologies. mdpi.com

Key parameters for optimization in the synthesis of piperazin-2-ones include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. A screening of various solvents, such as acetonitrile (B52724), ethanol, and THF, is common. researchgate.net

Temperature: Reaction temperature affects kinetics and selectivity. For catalytic reactions, finding the optimal temperature is crucial to balance reaction speed with catalyst stability and prevention of side reactions.

Catalyst Loading: The amount of catalyst used is optimized to ensure high conversion without unnecessary cost or difficult removal from the final product.

Reagent Stoichiometry: The molar ratios of the reactants are adjusted to drive the reaction to completion and minimize the formation of byproducts.

For instance, in flow chemistry syntheses, parameters like flow rate and reactor coil volume are also optimized to control the residence time (τ) and improve productivity. mdpi.com A systematic approach to varying these conditions allows for the development of a robust and high-yielding synthetic protocol. mdpi.comresearchgate.net

| Parameter | Variable | Goal |

| Solvent | Acetonitrile, THF, Dioxane, Ethanol | Maximize solubility and reaction rate |

| Temperature | 25°C to 150°C | Achieve optimal reaction kinetics and selectivity |

| Catalyst Loading | 0.5 mol% to 10 mol% | Minimize catalyst use while maximizing yield |

| Reaction Time | 1 hour to 48 hours | Ensure complete conversion of starting materials |

| Flow Rate (Flow Chem) | 0.05 mL/min to 0.5 mL/min | Control residence time for optimal conversion |

Parallel Synthesis Techniques for Derivative Libraries of this compound

Parallel synthesis has emerged as a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid generation of large, organized collections of distinct compounds known as chemical libraries. wikipedia.orgstanford.edu This approach, a more controlled alternative to traditional mix-and-split combinatorial chemistry, involves the simultaneous synthesis of compounds in separate reaction vessels, allowing for the creation of a diverse but discrete set of molecules. stanford.edu The primary goal is to efficiently explore chemical space around a core scaffold, such as this compound, to identify molecules with desired properties. protheragen.ai These techniques are broadly categorized into solid-phase and solution-phase synthesis, both of which have been successfully applied to the generation of piperazinone-based libraries.

Solid-Phase Organic Synthesis (SPOS)

Solid-phase synthesis is a powerful and widely used technique for the parallel construction of heterocyclic libraries, including those based on the piperazinone scaffold. acs.orgmdpi.com The fundamental principle involves anchoring a starting material to an insoluble polymer support (resin), performing a sequence of chemical reactions, and finally cleaving the desired product from the support. acs.org This methodology offers significant advantages, including the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound intermediate.

A general strategy for the solid-phase synthesis of a library of 5-substituted piperazin-2-ones, analogous to the core of this compound, can be conceptualized as follows:

Immobilization: An N-protected amino acid is anchored to a suitable solid support, such as a Wang resin.

N-Alkylation: The secondary amine on the resin-bound amino acid is alkylated. For a library based on the 1-methylpiperazin-2-one (B1308644) scaffold, this step would introduce the methyl group.

Amide Coupling: The carboxylic acid is then coupled with a diverse set of primary amines. To generate derivatives of this compound, a library of substituted benzylamines would be employed at this stage.

Cleavage and Cyclization: Treatment with a strong acid, such as trifluoroacetic acid (TFA), simultaneously cleaves the molecule from the resin and catalyzes an intramolecular cyclization to form the final piperazin-2-one ring system. acs.org

This modular approach allows for the introduction of diversity at multiple points of the scaffold. By varying the initial amino acid, the N-alkylating agent, and the primary amine, a vast and diverse library of piperazinone derivatives can be efficiently synthesized.

Table 1: Illustrative Building Blocks for a Solid-Phase Parallel Synthesis of Piperazin-2-one Derivatives This table illustrates the potential for generating a diverse library by varying the building blocks at key positions of the piperazinone scaffold.

| Position | Building Block Type | Examples | Resulting Diversity |

| R1 (at N-1) | Alkyl Halides / Aldehydes (for reductive amination) | Methyl iodide, Ethyl bromide, Propyl aldehyde | Variation of the N-1 substituent |

| R2 (at C-5) | Substituted Benzylamines | 4-Methoxybenzylamine, 4-Chlorobenzylamine, 3-Fluorobenzylamine | Modification of the benzyl group |

| R3 (at C-6) | Amino Acids | Alanine, Valine, Phenylalanine | Introduction of various side chains |

Solution-Phase Parallel Synthesis

While solid-phase methods are powerful, solution-phase parallel synthesis offers the advantage of being more amenable to traditional reaction monitoring and characterization techniques without the complexities of solid-support chemistry. stanford.edu Modern purification techniques, such as automated high-pressure liquid chromatography (HPLC), have made the parallel purification of solution-phase libraries highly efficient.

A notable example is the development of a one-pot cascade reaction to produce piperazinones that is well-suited for combinatorial synthesis. thieme-connect.com This method allows for the formation of three new bonds in a single process, introducing two points of diversity. The strategy involves a metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide. thieme-connect.com

The general reaction can be summarized as: A chloro allenylamide reacts with a diverse set of primary amines and aryl iodides in a one-pot, metal-catalyzed process to yield a library of substituted piperazinones.

The scope of this reaction has been explored by utilizing various substituted aryl iodides and primary amines, demonstrating its robustness for library generation. thieme-connect.com For instance, aryl iodides with both electron-donating and electron-withdrawing groups participate efficiently, as do various primary amines, leading to good yields of the desired piperazinone products. thieme-connect.com

Table 2: Example of a Solution-Phase Parallel Synthesis Library of Piperazinone Derivatives This table shows a subset of a library synthesized using a cascade reaction, highlighting the diversity achieved by varying the aryl iodide and the resulting yields. The data is based on research findings in the field. thieme-connect.com

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 3-(4-methoxyphenyl)-1-methyl-5-phenylpiperazin-2-one | 78 |

| 2 | 1-Iodo-4-nitrobenzene | 1-methyl-3-(4-nitrophenyl)-5-phenylpiperazin-2-one | 71 |

| 3 | 1-Iodo-2-methylbenzene | 1-methyl-5-phenyl-3-(o-tolyl)piperazin-2-one | 57 |

| 4 | 3-Iodobenzonitrile | 3-(1-methyl-2-oxo-5-phenylpiperazin-3-yl)benzonitrile | 74 |

| 5 | 1-Iodo-4-(trifluoromethyl)benzene | 1-methyl-5-phenyl-3-(4-(trifluoromethyl)phenyl)piperazin-2-one | 68 |

These parallel synthesis methodologies, both on solid support and in solution, provide powerful platforms for the systematic exploration of the chemical space around the this compound core, facilitating the rapid generation of derivative libraries for further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Benzyl 1 Methylpiperazin 2 One Derivatives

Elucidation of Pharmacophoric Features within the 5-Benzyl-1-methylpiperazin-2-one Scaffold

The pharmacophoric features of the this compound scaffold are defined by the spatial arrangement of its key chemical moieties: the aromatic benzyl (B1604629) group, the rigid piperazin-2-one (B30754) core, and the N-methyl substituent. Each of these components plays a distinct role in molecular recognition and interaction with biological targets.

Positional Modifications on the Benzyl Moiety and Their Functional Impact

The benzyl group of the this compound scaffold often serves as a key hydrophobic anchor, inserting into a corresponding hydrophobic pocket of the target protein. Modifications to the substitution pattern on this aromatic ring can significantly impact binding affinity and selectivity.

Studies on structurally related benzylpiperazine and benzylpiperidine derivatives have demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, the presence and position of methoxy (B1213986) groups on the indanone moiety, which is analogous to a substituted benzyl group, were found to be crucial for potent acetylcholinesterase (AChE) inhibition. researchgate.net Specifically, the 5,6-dimethoxy substitution pattern resulted in one of the most potent inhibitors in the series. researchgate.net

In another study on 2-arylsulfanyl-phenyl piperazinyl acetic acids as glycine (B1666218) transporter-1 (GlyT-1) inhibitors, substitutions on the phenyl ring directly attached to the piperazine (B1678402) core significantly influenced potency. nih.gov For example, a chloro substituent at the 5-position of the phenyl ring, combined with a 4-methoxy group on the phenylsulfanyl moiety, yielded a highly potent compound. nih.gov This highlights the importance of electronic and steric effects of the substituents on the benzyl ring in modulating biological activity.

The following table summarizes the impact of substitutions on the benzyl moiety of related piperazine derivatives, providing insights into potential modifications for the this compound scaffold.

| Parent Scaffold | Substituent on Benzyl/Phenyl Moiety | Biological Target | Impact on Activity | Reference |

| 1-Benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine | 5,6-Dimethoxy | Acetylcholinesterase | Significant increase in potency | researchgate.net |

| 2-Arylsulfanyl-phenyl piperazinyl acetic acid | 5-Chloro | Glycine Transporter-1 | Increased potency | nih.gov |

| Benzoyl piperazine amides | 4-Chloro | Tyrosinase | Maintained or slightly decreased activity compared to unsubstituted | nih.gov |

| Benzoyl piperazine amides | 4-Methoxy | Tyrosinase | Decreased activity | nih.gov |

These findings suggest that systematic exploration of substituents on the benzyl ring of this compound, including their electronic nature (electron-donating or -withdrawing) and steric bulk, is a viable strategy for optimizing biological activity.

Ring Substituent Effects on the Piperazin-2-one Core

The piperazin-2-one ring provides a rigid and conformationally constrained scaffold, which is advantageous for locking in a bioactive conformation and improving selectivity. Modifications to this core can influence both the compound's affinity for its target and its physicochemical properties.

The introduction of substituents on the carbon atoms of the piperazine ring can significantly alter the molecule's three-dimensional shape and its interaction with the target. For example, in a series of 2,6-disubstituted piperazines, the relative stereochemistry (cis or trans) of the substituents was found to be critical for their biological activity. researchgate.net

Role of the N-Methyl Group in Modulating Activity Profiles

The N-methyl group on the piperazin-2-one ring plays a multifaceted role in modulating the activity profile of the molecule. This small alkyl group can influence potency, selectivity, and metabolic stability.

In many cases, N-methylation can enhance binding affinity by providing additional hydrophobic interactions with the target protein. However, it can also introduce steric hindrance that may be detrimental to binding. The impact of N-methylation is highly dependent on the specific biological target and the topology of its binding site.

From a pharmacokinetic perspective, the N-methyl group can block N-dealkylation, a common metabolic pathway for secondary amines, thereby increasing the metabolic stability and in vivo half-life of the compound. However, N-demethylation can also be a route of metabolism.

Studies on milnacipran, a serotonin-norepinephrine reuptake inhibitor, have shown that N-methylation of the piperazine-like core can reduce its activity. wikipedia.org This suggests that for certain targets, an unsubstituted nitrogen may be preferred for optimal interaction. In contrast, for other classes of compounds, N-alkylation is a common strategy to improve potency and selectivity.

Stereochemical Influence on Biological Interactions of this compound Analogs

The 5-position of the piperazin-2-one ring in this compound is a stereocenter. Consequently, this compound can exist as two enantiomers, (R)-5-benzyl-1-methylpiperazin-2-one and (S)-5-benzyl-1-methylpiperazin-2-one. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.

The synthesis of enantiomerically pure piperazin-2-one derivatives has been a subject of considerable research. nih.gov For instance, the asymmetric synthesis of tertiary piperazin-2-ones has been achieved through methods like palladium-catalyzed decarboxylative allylic alkylation. researchgate.net

The biological activities of enantiomeric piperazin-2-one derivatives have been shown to be stereochemically dependent. In a study of pseudo-tetrapeptides containing chiral piperazin-2-one units, the stereochemistry at the chiral centers of the piperazin-2-one ring had a profound effect on their opiate activities. nih.gov This underscores the importance of controlling the stereochemistry at the 5-position of the this compound scaffold to achieve the desired biological effect and to minimize potential off-target activities associated with the other enantiomer.

Computational Chemistry Approaches in SAR/SPR of this compound

Computational chemistry provides powerful tools for understanding the SAR and SPR of this compound derivatives at a molecular level. Techniques such as molecular docking and molecular dynamics simulations can predict and rationalize the binding of these compounds to their biological targets.

Molecular Docking and Dynamics Simulations with Target Macromolecules

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This technique allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding site of the target protein.

For this compound derivatives, docking studies can elucidate how different substituents on the benzyl ring or the piperazin-2-one core affect the binding mode and affinity. For example, docking studies on piperazine derivatives as urease inhibitors revealed the binding interactions within the active site of the enzyme, helping to explain the observed SAR. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the study of the conformational changes and stability of the complex over time. researchgate.net MD simulations can reveal the role of water molecules in the binding pocket and provide insights into the free energy of binding. For piperazin-1-ylpyridazine derivatives as dCTPase inhibitors, molecular dynamics simulations were used to evaluate the binding pattern of the compounds with the target protein. researchgate.net

The following table illustrates the application of molecular docking in studying piperazine derivatives, which is directly relevant to the this compound scaffold.

| Compound Class | Target Enzyme | Key Findings from Docking | Reference |

| Piperazine derivatives | Urease | Identified key hydrogen bonding and hydrophobic interactions in the active site. | nih.gov |

| Piperazine derivatives | Bacterial MurB enzyme | Predicted binding modes that correlated with antimicrobial activity. | nih.gov |

| N-(arylsulfonyl)-l-proline-piperazine hybrids | Tyrosyl-tRNA synthetase | Revealed potential binding modes and plausible mechanisms of antibacterial activity. | tandfonline.com |

These computational approaches are invaluable for generating hypotheses to guide the synthesis of new analogs with improved properties, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery, allowing for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs.

For piperazine derivatives, QSAR studies have been employed to identify key molecular descriptors that correlate with their biological activity. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its electronic properties, size, shape, and hydrophobicity.

A common approach in QSAR is the use of multiple linear regression (MLR) to develop an equation that links a set of molecular descriptors to the observed biological activity. For instance, a generalized QSAR model for a series of piperazine derivatives might take the following form:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + cₙ * (Descriptor n)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c₀, c₁, c₂, ... cₙ are coefficients determined from the regression analysis.

The table below illustrates some of the common molecular descriptors that have been found to be significant in QSAR studies of various classes of piperazine-containing compounds. While not specific to this compound, they represent the types of parameters that would be considered in building a predictive model for its derivatives.

| Descriptor Type | Descriptor | Potential Influence on Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy | Relates to the molecule's ability to donate electrons in a reaction. |

| Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the molecule's ability to accept electrons in a reaction. | |

| Dipole Moment | Influences polar interactions with the target protein. | |

| Steric/Topological | Molecular Weight (MW) | Relates to the overall size of the molecule. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | |

| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding capacity and influences membrane permeability. | |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity. |

By developing robust QSAR models, researchers can virtually screen libraries of proposed this compound derivatives to predict their biological activity. This predictive profiling allows for the rational design of more potent and selective compounds, accelerating the journey from a promising chemical scaffold to a potential new drug.

Molecular Pharmacology and Biological Activities of 5 Benzyl 1 Methylpiperazin 2 One in Pre Clinical Models

Mechanisms of Molecular Target Engagement by 5-Benzyl-1-methylpiperazin-2-one

Receptor Binding Affinity and Selectivity Profiling

No studies reporting the receptor binding affinity and selectivity of this compound have been identified in the public domain.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

There is currently no published research detailing the enzyme inhibition kinetics or the specific mechanism of action for this compound.

Protein-Ligand Interaction Analysis via Biophysical Techniques

No biophysical studies analyzing the interaction between this compound and any protein targets have been reported.

Cellular Responses and Intracellular Signaling Pathways Modulated by this compound

Effects on Cell Proliferation and Apoptosis in In Vitro Systems (e.g., specific cell lines)

There are no available data from in vitro studies investigating the effects of this compound on cell proliferation or apoptosis in any cell lines.

Efficacy Assessment of this compound in Defined In Vivo Animal Models:The search did not uncover any studies that have assessed the compound's effectiveness in animal models. This includes a lack of data on:

Behavioral and Physiological Responses in Model Organisms:No studies on the behavioral or physiological effects of this compound in animal models were found.

While research exists for other benzylpiperazine derivatives, the strict focus on "this compound" as per the instructions means that information on related but distinct compounds cannot be used. Therefore, the requested article with detailed research findings and data tables cannot be generated at this time due to the absence of foundational scientific research on this specific molecule.

Preclinical Research on this compound Remains Undisclosed

An extensive review of published scientific literature reveals a significant lack of available data regarding the preclinical pharmacokinetics and metabolism of the chemical compound this compound. Searches of scholarly databases and chemical registries have not yielded specific studies detailing its absorption, distribution, metabolic pathways, or clearance rates in any preclinical animal models.

Publicly accessible resources, such as the PubChem database, which aggregate chemical information, confirm the structural details of this compound but also indicate that no literature data is currently available for this compound. uni.lu

This absence of information prevents a detailed analysis as requested. The required sections on in vitro permeability, tissue distribution, the role of cytochrome P450 enzymes, metabolite identification, and bioavailability cannot be populated with scientifically accurate and specific findings for this particular compound.

While research exists on structurally related molecules, such as other benzylpiperazine derivatives or compounds containing piperazine (B1678402) rings, extrapolating such findings to this compound would be scientifically unfounded and speculative. nih.govacs.org The specific pharmacokinetic and metabolic profile of a compound is highly dependent on its exact chemical structure.

Therefore, until dedicated preclinical studies on this compound are conducted and published, a comprehensive report on its pharmacokinetics and metabolism cannot be compiled.

Pre Clinical Pharmacokinetics and Metabolism of 5 Benzyl 1 Methylpiperazin 2 One

Drug-Drug Interaction Potential at a Molecular Level (e.g., enzyme induction/inhibition)

The investigation into the drug-drug interaction potential of 5-Benzyl-1-methylpiperazin-2-one at the molecular level primarily involves evaluating its effects on the major cytochrome P450 (CYP) enzymes. These enzymes are responsible for the metabolism of a vast number of clinically used drugs, and their induction or inhibition by a new compound can lead to significant changes in drug exposure and response.

Enzyme Inhibition:

Enzyme Induction:

The potential for this compound to induce the expression of drug-metabolizing enzymes is another critical aspect of its DDI profile. Induction occurs primarily through the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR), which regulate the transcription of CYP genes.

Standard preclinical evaluation would involve in vitro studies using cultured human hepatocytes to measure changes in mRNA levels and enzymatic activity of key CYP enzymes following exposure to this compound. However, specific studies detailing the inductive effects of this compound are not readily found in published literature. Without such data, a definitive statement on its enzyme induction potential cannot be made.

Data on Structurally Related Compounds:

While direct data on this compound is scarce, research on other benzylpiperazine derivatives can sometimes offer preliminary insights, although these should be interpreted with caution due to the high degree of substrate specificity of CYP enzymes. For instance, some benzylpiperazine-containing molecules have been investigated for their interactions with various receptors and enzymes. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental data for the compound itself.

Summary of Preclinical Findings:

The following table summarizes the current publicly available information regarding the drug-drug interaction potential of this compound at a molecular level.

| Interaction Type | Enzyme/Receptor | Finding |

| Enzyme Inhibition | Cytochrome P450 Isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) | No publicly available data |

| Enzyme Induction | Pregnane X Receptor (PXR) | No publicly available data |

| Constitutive Androstane Receptor (CAR) | No publicly available data | |

| Aryl Hydrocarbon Receptor (AhR) | No publicly available data |

Advanced Analytical Characterization and Quantification Methods for 5 Benzyl 1 Methylpiperazin 2 One in Research Settings

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, bonding, and purity of 5-Benzyl-1-methylpiperazin-2-one.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group would appear as multiplets in the aromatic region (approximately 7.2-7.4 ppm). The benzylic protons (CH₂) adjacent to the phenyl group would likely produce a distinct signal, while the protons on the piperazinone ring would exhibit characteristic shifts and coupling patterns. The methyl group attached to the nitrogen would present as a singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon of the piperazinone ring (typically in the range of 160-180 ppm), the carbons of the aromatic ring, and the aliphatic carbons of the piperazinone ring and the methyl group. While specific experimental data for this compound is not widely published, data for a related compound, N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, shows characteristic shifts for the N-methyl group and the piperazine (B1678402) ring carbons that can provide comparative insights. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~ 2.3 | ~ 45 |

| Piperazinone Ring CH₂ | ~ 2.8 - 3.5 | ~ 45 - 60 |

| Piperazinone Ring CH | ~ 3.0 - 3.6 | ~ 55 - 65 |

| Benzyl CH₂ | ~ 2.9 - 3.2 | ~ 40 |

| Aromatic CH (ortho, meta, para) | ~ 7.2 - 7.4 | ~ 127 - 138 |

| Carbonyl C=O | - | ~ 170 |

Note: The data in this table is predicted and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound through highly accurate mass measurements. For the molecular formula C₁₂H₁₆N₂O, the predicted monoisotopic mass is 204.1263 Da. uni.lu HRMS can verify this mass with high precision, helping to confirm the identity of the compound.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. Common fragmentation patterns for piperazine derivatives often involve cleavage of the benzyl group, leading to a prominent ion at m/z 91 (the tropylium (B1234903) cation), and fragmentation of the piperazinone ring. researchgate.net

Table 2: Predicted m/z Values for Adducts and Fragments of this compound

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 205.13355 |

| [M+Na]⁺ | 227.11549 |

| [M-H]⁻ | 203.11899 |

| [M]⁺ | 204.12572 |

| Benzyl fragment [C₇H₇]⁺ | 91.05478 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzene (B151609) ring in the benzyl group is the primary chromophore and would be expected to exhibit characteristic absorption bands in the UV region, typically around 254-265 nm.

Chromatographic Methodologies for Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine derivatives. semanticscholar.orgresearchgate.net A reversed-phase HPLC method, likely using a C18 column, would be suitable for the separation of this compound. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Various detection methods can be coupled with HPLC for the analysis of this compound:

Diode-Array Detection (DAD) or UV-Vis Detection : These detectors are suitable due to the UV-absorbing benzyl group. Quantification can be achieved by creating a calibration curve of peak area versus concentration.

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and confirmation of the compound's identity based on its mass-to-charge ratio. semanticscholar.org

Optimization of an HPLC method would involve adjusting the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of piperazine derivatives. researchgate.netoup.com Due to the polarity and relatively low volatility of many piperazine compounds, derivatization is often necessary to improve their chromatographic behavior. semanticscholar.org For this compound, derivatization, for instance through acylation, might be employed to increase its volatility and thermal stability. oup.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum for identification. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of certainty in compound identification.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations in the pharmaceutical industry, offering significant advantages in speed, efficiency, and environmental sustainability over traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC provides low viscosity and high diffusivity, which enables the use of high flow rates and rapid column equilibration, shortening analysis times considerably. selvita.comnih.gov

For a chiral compound like this compound, developing a successful enantioselective SFC method involves a systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including those with piperazine scaffolds. nih.govnih.gov

Method development typically begins with a screening protocol where the compound is tested against a panel of complementary CSPs under generic gradient conditions. The mobile phase consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol) to modulate eluent strength. For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., diethylamine (B46881) or ammonium (B1175870) hydroxide) to the co-solvent is often essential to improve peak shape and prevent interactions with the stationary phase. chromatographyonline.com

Once initial "hits" are identified, the separation is optimized by systematically adjusting parameters such as co-solvent type and concentration, temperature, and back-pressure to maximize resolution and throughput. chromatographyonline.com

Interactive Table 1: Illustrative SFC Chiral Screening Protocol for this compound

| Parameter | Condition | Rationale |

| Columns (CSPs) | 4-column screen: Cellulose-based (e.g., Chiralcel OD, Chiralcel OJ) and Amylose-based (e.g., Chiralpak AD, Chiralpak AS) | Provides broad coverage of potential chiral recognition mechanisms. |

| Mobile Phase A | Supercritical CO₂ | Primary mobile phase, non-toxic and allows for high flow rates. selvita.com |

| Mobile Phase B | Methanol with 0.2% basic additive (e.g., Isopropylamine) | Co-solvent to elute the compound; additive improves peak shape for basic analytes. |

| Gradient | 5% to 40% B over 5 minutes | A generic gradient to quickly assess enantioselectivity across a wide polarity range. |

| Flow Rate | 3.0 mL/min | A standard flow rate for analytical SFC providing a balance of speed and efficiency. chromatographyonline.com |

| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase. |

| Temperature | 40 °C | Influences selectivity and efficiency; 40°C is a common starting point. |

| Detection | UV at 220 nm and 254 nm | Standard detection wavelengths for aromatic compounds. |

Development of Bioanalytical Assays for this compound in Pre-clinical Biological Matrices

The development of a robust and reliable bioanalytical assay is essential for quantifying drug concentrations in preclinical studies, which are fundamental for evaluating pharmacokinetics. asianjpr.com For measuring this compound in biological matrices such as rat or mouse plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard due to its superior sensitivity and selectivity. onlinepharmacytech.info

The development process involves several key stages: sample preparation, chromatography, mass spectrometric detection, and method validation.

Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering components like proteins and phospholipids. nih.gov Common techniques include:

Protein Precipitation (PPT): A fast and simple method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. While efficient, it may not remove all interferences.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between the aqueous plasma and an immiscible organic solvent. It often provides a cleaner extract than PPT. rjptonline.org

Solid-Phase Extraction (SPE): The most selective technique, where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, providing a clean and concentrated sample. nih.gov

LC-MS/MS Method Development:

Chromatography: Reversed-phase HPLC is typically used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. A C18 column with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization, is a common starting point. onlinepharmacytech.info

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves tuning the instrument to detect a specific precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated by its fragmentation, providing very high selectivity. An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. onlinepharmacytech.info

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. rjptonline.org Validation assesses several key parameters, as detailed in the table below.

Interactive Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard. |

| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically required. |

| Accuracy | The closeness of the measured concentration to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. |

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The CV of the ratio of analyte response in matrix vs. neat solution should be ≤15%. |

| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Exploration of Potential Research Applications and Therapeutic Hypotheses for 5 Benzyl 1 Methylpiperazin 2 One

Conceptual Frameworks for Neuropharmacological Research Applications

There is currently no published research available that investigates the neuropharmacological applications of 5-Benzyl-1-methylpiperazin-2-one. While the broader class of piperazine-containing molecules has been studied for various effects on the central nervous system, including as ligands for serotonin (B10506) and sigma receptors, specific conceptual frameworks or experimental data for this compound are absent from the scientific record. nih.govacs.orgnih.gov

Investigation of Antimicrobial and Antiviral Activity in In Vitro and Animal Models

A thorough search of scientific databases yields no studies on the antimicrobial or antiviral properties of this compound. Consequently, there are no available in vitro or animal model data to report on its potential efficacy against bacterial or viral pathogens.

Exploration of Anticancer Research Avenues (e.g., targeting specific pathways in cell lines)

The potential of this compound as an anticancer agent has not been investigated in any published research. There are no studies detailing its effects on cancer cell lines, its mechanism of action, or the specific cellular pathways it might target. While other novel piperazine (B1678402) derivatives have been explored for their antiproliferative effects, this specific compound remains uncharacterized in the context of oncology research. mdpi.com

Utilization of this compound as a Molecular Probe for Biological Systems

There is no evidence in the current scientific literature to suggest that this compound has been synthesized or utilized as a molecular probe for studying biological systems. Its potential as a tool for elucidating biochemical pathways or receptor function has not been explored.

Interdisciplinary Research with Materials Science

No published research exists that explores the interdisciplinary applications of this compound in materials science. There are no data available regarding its potential for properties such as self-assembly or its incorporation into novel materials.

Emerging Research Directions and Unaddressed Challenges in 5 Benzyl 1 Methylpiperazin 2 One Research

Identification of Novel Biological Targets and Polypharmacological Profiles

A primary challenge and opportunity in the study of 5-Benzyl-1-methylpiperazin-2-one is the identification of its biological targets. The benzylpiperazine scaffold is known to interact with a diverse range of protein targets, suggesting that this compound could exhibit a complex polypharmacological profile.

Research into structurally similar benzylpiperazine derivatives has revealed high-affinity binding to several key receptors. For instance, certain analogs have been identified as potent ligands for sigma receptors (σR), which are implicated in modulating nociceptive signaling. A study focused on benzylpiperazine derivatives identified a compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, with exceptionally high affinity for the σ1 receptor (Ki = 1.6 nM) and significant selectivity over the σ2 subtype. frontlinegenomics.com This suggests that this compound could be screened for similar activity, potentially as a modulator of pain or neurological disorders. frontlinegenomics.com

Another critical area of investigation is the interaction with anti-apoptotic proteins. The Bcl-2 family of proteins, including Mcl-1, Bcl-2, and Bcl-xL, are crucial regulators of cell death and are often dysregulated in cancer. De novo design and synthesis of benzylpiperazine derivatives have yielded compounds that act as selective binders of Mcl-1. researchgate.net One of the most potent compounds identified in this class exhibited a Ki value of 0.18 μM for Mcl-1, with no detectable binding to Bcl-2 or Bcl-xL, demonstrating that high selectivity is achievable. researchgate.net This precedent strongly supports investigating this compound as a potential Mcl-1 inhibitor for oncology research.

Furthermore, the concept of multi-target agents is gaining traction for treating complex diseases like diabetic nephropathy, where oxidative stress, inflammation, and fibrosis are key pathological factors. nih.gov Research using Pirfenidone as a lead compound led to the development of novel (5-trifluoromethyl)-2(1H)-pyridone analogs with a piperazine (B1678402) moiety, designed to act on multiple pathological pathways simultaneously. nih.gov This polypharmacological approach could be a guiding principle in the evaluation of this compound, exploring its potential to modulate multiple targets relevant to complex inflammatory or fibrotic diseases.

The primary unaddressed challenge is to perform broad screening assays to empirically determine the biological targets of this compound and subsequently characterize its polypharmacological profile.

Table 1: Potential Biological Targets for this compound Based on Analog Studies

| Potential Target Class | Example Analog | Reported Affinity (Ki) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Sigma-1 Receptor (σ1R) | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 nM | Neuropathic Pain | frontlinegenomics.com |

| Myeloid Cell Leukemia 1 (Mcl-1) | Benzylpiperazine Derivative (Specific structure confidential) | 0.18 µM | Oncology | researchgate.net |

| Multi-Target (Anti-fibrosis, Anti-inflammatory) | 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one | IC50 = 90µM (Anti-fibrosis assay) | Diabetic Nephropathy | nih.gov |

Rational Design of Highly Potent and Selective this compound Analogs

Once initial biological activity is established, the rational design of analogs is a critical next step to optimize potency and selectivity. Research on related benzylpiperazine scaffolds provides a clear roadmap for this process. The core structure of this compound offers several points for chemical modification: the benzyl (B1604629) ring, the piperazinone core, and the N-methyl group.

Studies on σ1 receptor antagonists demonstrate how systematic structural modifications can dramatically enhance binding affinity and selectivity. frontlinegenomics.com For example, altering the substituent on the benzyl ring or changing the acyl group attached to the piperazine nitrogen can fine-tune interactions within the receptor's binding pocket. The development of compound 15 in that study, which showed an 886-fold selectivity for σ1 over σ2, underscores the success of such rational design strategies. frontlinegenomics.com

Similarly, research into Mcl-1 inhibitors revealed key structure-activity relationships (SAR). Molecular docking and dynamics simulations showed that the binding affinity and selectivity of benzylpiperazine derivatives could be interpreted through their specific interactions with the protein's hydrophobic pockets. researchgate.net This work demonstrated that even with a relatively simple chemical scaffold, high selectivity could be achieved. researchgate.net For this compound, this implies that modifications—such as adding substituents to the benzyl ring to enhance hydrophobic or hydrogen-bonding interactions—could lead to highly potent and selective Mcl-1 inhibitors.

The unaddressed challenge is the lack of a known starting point for the biological activity of this compound itself. Without an initial lead activity, the direction for rational design remains speculative. The first step must be to identify a confirmed biological target, after which these established principles of analog design can be applied.

Table 2: Binding Affinities of Selected Benzylpiperazine Analogs Against Bcl-2 Family Proteins

| Compound | Mcl-1 Ki (µM) | Bcl-2 Ki (µM) | Bcl-xL Ki (µM) | Reference |

|---|---|---|---|---|

| Analog 1 (Selective Mcl-1 Binder) | 0.18 | > 50 | > 50 | researchgate.net |

| Analog 2 (Moderate Mcl-1 Binder) | 5.4 | > 50 | > 50 | researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond simple target identification and understand the full biological impact of a novel compound like this compound, a multi-omics approach is indispensable. nih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic view of the compound's mechanism of action and its effects on cellular networks. nashbio.com

A multi-omics strategy for a novel compound would typically involve:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells treated with the compound. This can reveal which signaling pathways are activated or inhibited.

Proteomics: Employing mass spectrometry-based techniques to quantify changes in the abundance of thousands of proteins and their post-translational modifications. nih.gov This provides a direct look at the functional machinery of the cell and can validate pathways identified by transcriptomics. nih.gov

Metabolomics: Profiling small-molecule metabolites to understand how the compound alters cellular metabolism. researchgate.netnih.gov This is crucial for understanding the ultimate physiological outcome of the compound's activity.

Integrating these datasets can reveal novel insights that a single-omics approach would miss. astrazeneca.commdpi.com For example, a compound might bind to a primary target (identified through proteomics), which then leads to widespread changes in gene expression (transcriptomics) and a subsequent shift in metabolic pathways (metabolomics). This integrated approach is essential for identifying not only the intended mechanism of action but also potential off-target effects and biomarkers for predicting response. nih.govnashbio.com A significant challenge in this area is the complexity of data integration and analysis, which requires advanced computational and bioinformatic tools to translate vast datasets into meaningful biological insights. mdpi.com

Development of Advanced Delivery Systems for Experimental Research

The physicochemical properties of a novel compound, such as poor solubility or instability, can hinder its experimental evaluation. Developing advanced delivery systems is a key strategy to overcome these hurdles. For a piperazine-based compound like this compound, several innovative platforms could be adapted.

One promising approach involves the use of protein nanocages, such as ferritin. nih.govmdpi.com Researchers have successfully functionalized the interior cavity of humanized ferritin with cationic piperazine-based compounds to create a delivery system for siRNA. mdpi.com This system protects the cargo, targets specific cell receptors like the transferrin receptor (TfR1) often overexpressed in cancer cells, and facilitates cellular uptake and release. nih.govmdpi.com Such a system could be engineered to encapsulate and deliver this compound, potentially improving its bioavailability and enabling targeted delivery in preclinical models.

Another major class of delivery vehicles is lipid nanoparticles (LNPs). LNPs, which contain ionizable cationic lipids, have gained significant attention as highly effective systems for delivering mRNA. wikipedia.org The design of these lipids is modular, and novel gallic acid-derived lipids have been synthesized for this purpose. wikipedia.org This technology could be adapted to formulate this compound for in vivo studies, enhancing its stability and controlling its release profile.

The challenge lies in tailoring these advanced systems specifically for this compound, which would require extensive formulation development and characterization to ensure compatibility, loading efficiency, and desired release kinetics.

Navigating Synthetic Complexities and Scalability for Research Material Production

The journey of a novel compound from discovery to extensive preclinical testing requires a robust and scalable synthetic route. While the synthesis of benzylpiperazine derivatives is well-documented, challenges related to yield, purification, and scalability are common. themedicinemaker.com

The synthesis of N-substituted piperazinones often involves multi-step sequences. A plausible route to this compound could involve the initial formation of a piperazinone ring, followed by N-alkylation. Key reactions in the synthesis of related structures include amide couplings using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or HATU, and nucleophilic substitution reactions. frontlinegenomics.com

For instance, the synthesis of σ1 receptor ligands involved activating a carboxylic acid with CDI before reacting it with a piperazine derivative. frontlinegenomics.com The synthesis of other analogs has utilized palladium-catalyzed reactions like the Buchwald-Hartwig coupling for forming aryl-nitrogen bonds, which is a common method for preparing N-arylpiperazines. themedicinemaker.com

The key challenges in this domain include:

Route Optimization: Developing a synthetic pathway that is efficient, high-yielding, and uses readily available, cost-effective starting materials.

Purification: Piperazine derivatives can be challenging to purify due to their basic nature and polarity. Chromatographic methods are often required, which can be difficult to scale up.

Scalability: A reaction that works well on a milligram scale in the lab may not be feasible for producing the gram or kilogram quantities needed for advanced studies. Issues such as reaction kinetics, heat transfer, and reagent handling must be addressed for large-scale production.

A comprehensive review of synthetic methods for approved piperazine-containing drugs highlights the importance of choosing the right strategy (e.g., SNAr vs. palladium-catalyzed coupling) based on the specific electronic properties of the substrates. themedicinemaker.com Overcoming these synthetic hurdles is fundamental to ensuring a consistent and adequate supply of this compound for thorough biological investigation.

Q & A

Basic: What synthetic routes are recommended for 5-Benzyl-1-methylpiperazin-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling steps with reagents like phosphorus oxychloride to activate carboxylic acids, followed by cyclization under reflux in solvents such as ethanol or acetonitrile . Optimization can include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in cyclization.

- Catalyst Screening : Acid catalysts (e.g., HCl or H₂SO₄) may improve ring closure efficiency.

- Temperature Control : Reflux temperatures (~80–100°C) balance reaction rate and byproduct suppression.

Yield improvements are often achieved through iterative adjustments of stoichiometry and reaction time .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column to assess purity.

- Spectroscopy :

- Melting Point Analysis : Compare experimental values (e.g., 187–190°C) with literature to detect impurities .

Advanced: How do crystallographic data from SHELX refinements inform the conformational analysis of this compound?

Methodological Answer:

SHELXL refines X-ray diffraction data to resolve bond lengths, angles, and torsion angles critical for conformational analysis . Key steps include:

- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.

- Twinning Analysis : SHELXD/SHELXE detect pseudo-symmetry in crystals.

- Hydrogen Bonding Networks : SHELXPRO visualizes intermolecular interactions influencing stability.

Discrepancies in piperazine ring puckering (e.g., chair vs. boat conformations) can be resolved using anisotropic displacement parameters .

Advanced: What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyl vs. methyl groups) and compare IC₅₀ values .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent results from high-throughput screens .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose derivatives).

- Circular Dichroism (CD) : Detects optical activity in asymmetric centers (e.g., R vs. S configurations) .

- X-ray Crystallography : Definitive method for absolute configuration determination .

Advanced: How can computational chemistry predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (e.g., serotonin receptors) .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over time (≥100 ns trajectories).

- Free Energy Perturbation (FEP) : Quantifies ΔG binding for derivatives with modified substituents .

Advanced: What strategies optimize the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- LogP Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity and improve solubility .

- Metabolic Stability : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., N-methyl oxidation) .

- Prodrug Design : Mask labile groups (e.g., ester prodrugs) to enhance bioavailability .

Basic: What are key considerations in designing high-throughput screening assays for this compound?

Methodological Answer:

- Assay Type : Fluorescence polarization for receptor binding; Alamar Blue for cytotoxicity .

- Positive/Negative Controls : Include known agonists (e.g., serotonin for 5-HT receptors) and DMSO blanks.

- Z’-Factor Validation : Ensure Z’ > 0.5 for robust signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.